4-Desmethoxy-4-chloro Omeprazole Sulfide
Overview
Description
4-Desmethoxy-4-chloro Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor. It is significant in the context of gastric acid secretion inhibition.
Synthesis Analysis
The synthesis of Omeprazole derivatives involves several steps, starting from basic compounds like 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Omeprazole sulphone, a related compound, can be obtained through the oxidation of Omeprazole by potassium permanganate (Zhang Rong-jiu, 2010).
Molecular Structure Analysis
The molecular structure of Omeprazole and its derivatives has been extensively studied. For example, the tautomerism of Omeprazole in solution has been analyzed using 1H and 13C NMR, highlighting the significance of its methoxy tautomers (Claramunt et al., 2004). Additionally, stereochemical assignments of Omeprazole enantiomers have been made through X-ray analysis (Unge et al., 1997).
Chemical Reactions and Properties
Omeprazole is known to interact with sulfhydryl groups in gastric (H+-K+)-ATPase, leading to its inhibition. This interaction is enhanced in acidic environments and is influenced by the chemical reactivity of Omeprazole with mercaptans (Im et al., 1985).
Physical Properties Analysis
The physical properties of Omeprazole and its derivatives, such as solubility and stability, are critical for their effectiveness. Studies have demonstrated various methods of analyzing these compounds in biological materials, providing insights into their physical characteristics (Lagerström & Persson, 1984).
Chemical Properties Analysis
Omeprazole's chemical properties, especially its redox behavior, have been studied using various methods like cyclic voltammetry. This provides insights into its electrochemical characteristics and interactions at the molecular level (Jorge et al., 2010).
Scientific Research Applications
Omeprazole's Mechanism of Action
Omeprazole acts by inhibiting gastric (H+-K+)-ATPase through the oxidation of essential sulfhydryl groups. It's shown to be more potent in acidic environments, which enhances its activity against gastric (H+-K+)-ATPase. This behavior indicates a unique chemical reactivity under specific conditions, relevant to its therapeutic action (Im et al., 1985).
Synthesis and Impurities
Research has focused on novel methods for synthesizing omeprazole and its pharmaceutical impurities. Various impurities during the synthesis process are of interest, which might influence the development of proton pump inhibitors like omeprazole (Saini et al., 2019).
Tautomerism in Solution
The tautomerism of omeprazole in solution has been studied, with findings indicating a preference for the 6-methoxy tautomer in certain conditions. Such studies provide insights into the chemical behavior and stability of omeprazole in various environments (Claramunt et al., 2004).
Bio-oxidation for Drug Preparation
Innovative techniques utilizing bio-oxidation for the preparation of omeprazole's active forms have been developed. This involves using specific bacterial cells in a biphasic system, optimized for high yield and enantiomeric purity (Zhang et al., 2021).
Stereochemical Analysis
The stereochemical aspects of omeprazole have been investigated. This includes the study of enantiomers and their specific roles, providing critical information for understanding its pharmacological action (Unge et al., 1997).
Metabolism and Cytochrome P450 Interactions
Studies have identified the human liver cytochrome P450 isoforms involved in omeprazole metabolism. This research is crucial for understanding drug interactions and metabolic pathways related to omeprazole (Andersson et al., 1993).
Safety And Hazards
When handling “4-Desmethoxy-4-chloro Omeprazole Sulfide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVARCHBWKDWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430895 | |
Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxy-4-chloro Omeprazole Sulfide | |
CAS RN |
220757-74-4 | |
Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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